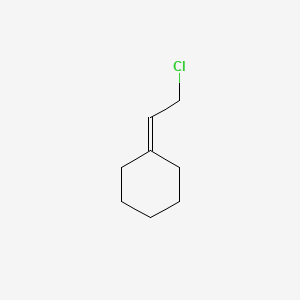

(2-Chloroethylidene)cyclohexane

説明

(2-Chloroethylidene)cyclohexane is a chlorinated alicyclic compound characterized by a cyclohexane backbone substituted with a chloroethylidene group (Cl-CH₂-CH₂-). This structure confers unique reactivity, particularly in substitution and elimination reactions, due to the electron-withdrawing nature of the chlorine atom and the steric effects of the cyclohexane ring.

特性

CAS番号 |

61638-81-1 |

|---|---|

分子式 |

C8H13Cl |

分子量 |

144.64 g/mol |

IUPAC名 |

2-chloroethylidenecyclohexane |

InChI |

InChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6H,1-5,7H2 |

InChIキー |

ZLOSALLYJOFVIY-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=CCCl)CC1 |

製品の起源 |

United States |

準備方法

Grignard Addition Step

The foundational approach to synthesizing (2-chloroethylidene)cyclohexane involves a two-step continuous flow process. Initially, cyclohexanone undergoes a Grignard addition with vinyl magnesium chloride in tetrahydrofuran (THF) at 25°C. This reaction proceeds in a PTFE coil reactor (2 mL internal volume) with a residence time of 2 minutes, yielding a magnesium alkoxide intermediate. The use of a nitrogen-filled flask prevents decomposition of the alkoxide, ensuring a stable intermediate for subsequent chlorination.

Chlorination with Thionyl Chloride

The magnesium alkoxide intermediate is telescoped into a chlorination step using thionyl chloride (SOCl₂) in THF. Optimized conditions include a PTFE coil reactor (10 mL volume) at 25°C and a residence time of 7.5 minutes, achieving a 94% yield of this compound. Key variables such as temperature, chlorinating agent stoichiometry, and residence time were systematically evaluated (Table 1).

Table 1. Optimization of Chlorination Conditions

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) | Isomer (%) |

|---|---|---|---|---|

| 1 | 0 | 10 | 70 | 18 |

| 3 | 20 | 10 | 91 | 18 |

| 5 | 30 | 10 | 95 | 21 |

| 6 | 25 | 7.5 | 94 | 18 |

Higher temperatures (30°C) maximized yield but slightly increased isomer formation (21%), necessitating a balance between efficiency and selectivity. Quenching with aqueous NaOH and filtration removed inorganic salts, yielding a THF solution of the product for downstream applications.

Phosphine Oxide-Mediated Synthesis

Reaction Overview

An alternative method involves the use of (Z)-(1S,5R)-1,5-bis-(tert-butyl-dimethyl-silanyloxy)-3-(2-chloro-ethylidene)-2-methylene-cyclohexane as a precursor. This chloro-compound reacts with diphenyl phosphine oxide in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Conducted in methyl tert-butyl ether (MTBE) at room temperature, the reaction achieves 50% yield after chromatographic purification.

Yield and Purification Challenges

Despite moderate yields, this method highlights the compound’s role in synthesizing sterically hindered phosphine oxides. The necessity for multiple purification steps underscores the method’s limitations for large-scale production compared to flow-based approaches.

Methodological Comparison and Industrial Considerations

Efficiency and Scalability

Continuous flow synthesis outperforms batch methods in yield (94% vs. 50%) and scalability, with integrated systems enabling a five-step synthesis of 2-(1-cyclohexenyl)ethylamine in 56% overall yield. The elimination of intermediate isolation reduces processing time and minimizes degradation.

化学反応の分析

Types of Reactions: (2-Chloroethylidene)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloroethylidene group to an ethylidene group.

Substitution: The chlorine atom in the chloroethylidene group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products:

Oxidation: The major products include cyclohexanone derivatives and carboxylic acids.

Reduction: The major product is (2-Ethylidene)cyclohexane.

Substitution: The products vary depending on the nucleophile used, resulting in compounds like (2-Hydroxyethylidene)cyclohexane or (2-Aminoethylidene)cyclohexane.

科学的研究の応用

Chemistry: (2-Chloroethylidene)cyclohexane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives may exhibit biological activity, making them candidates for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

作用機序

The mechanism of action of (2-Chloroethylidene)cyclohexane involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is influenced by the electronic and steric properties of the cyclohexane ring and the chloroethylidene group. The pathways involved in these reactions are typically governed by the nature of the nucleophile and the reaction conditions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Reactivity Comparisons

- Cyclohexane: Lacks functional groups, making it inert in most reactions. It is primarily used as a non-polar solvent .

- Chlorocyclohexane : Contains a single chlorine substituent, enhancing electrophilicity. It participates in nucleophilic substitutions but exhibits slower reaction kinetics compared to (2-chloroethylidene)cyclohexane due to reduced steric hindrance .

- Adamantane Derivatives : Unlike this compound, adamantane-based compounds (e.g., 5d and 5f in ) feature rigid, diamondoid frameworks that stabilize chair conformations, improving their biological activity (e.g., antibacterial, antifungal) .

- Ketamine-like Cyclohexanones: Compounds such as (2~{S})-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one () integrate aromatic and amino groups, enabling CNS activity. The chloroethylidene variant lacks such pharmacophores but may serve as a precursor in drug synthesis .

Biodegradability and Environmental Impact

- Biodegradation : Simple alicyclics like cyclohexane degrade rapidly under sulfate-rich conditions, whereas methyl- or chloro-substituted analogs (e.g., methylcyclohexane, chlorocyclohexane) exhibit slower rates due to increased structural complexity. This compound’s branched structure may further reduce biodegradability .

- Thermal Efficiency : Cyclohexane additives in CO₂-based cycles improve thermal efficiency by 7.8 percentage points, outperforming cyclopentane (7.3) and SiCl₄ (6.0). Chloroethylidene derivatives may offer similar benefits but with trade-offs in stability .

Data Tables

Table 1: Comparative Properties of Cyclohexane Derivatives

| Compound | Boiling Point (°C) | Polarity (LogP) | Key Applications | Biodegradability (Sulfate Media) |

|---|---|---|---|---|

| Cyclohexane | 80.7 | 3.44 | Solvent, polymer synthesis | High |

| Chlorocyclohexane | 142 | 2.98 | Catalysis, intermediate synthesis | Moderate |

| This compound* | ~160 (estimated) | ~2.5 (estimated) | Potential solvent/catalyst | Low (predicted) |

| Adamantane-cyclohexane hybrids | >200 | 4.2 | Pharmaceuticals | Low |

*Predicted values based on structural analogs.

Table 2: Thermal Efficiency in CO₂-Based Cycles (Additives)

| Additive | Thermal Efficiency Improvement (%) | Exergetic Efficiency Improvement (%) |

|---|---|---|

| Cyclohexane | 7.8 | 18.3 |

| Cyclopentane | 7.3 | 17.3 |

| SiCl₄ | 6.0 | 13.8 |

| Pentane | 4.8 | 12.4 |

Research Findings and Limitations

- Catalytic Limitations : Branched chloroethylidene groups may reduce compatibility with oxidation catalysts like vanadium(IV) complexes, which favor linear or less sterically hindered substrates .

- Synthetic Challenges: No direct evidence of this compound synthesis is provided, though chlorocyclohexane derivatives () suggest feasible routes via halogenation or Friedel-Crafts alkylation.

Q & A

Q. What experimental setups are commonly used to investigate the combustion and oxidation properties of (2-chloroethylidene)cyclohexane?

- Methodological Answer : Combustion studies often employ jet-stirred reactors (JSRs) for low-to-high-temperature oxidation (500–1100 K) at controlled pressures (1–50 atm) to monitor intermediate species . Rapid compression machines (RCMs) and shock tubes are used to measure ignition delay times, particularly in the negative temperature coefficient (NTC) regime (650–950 K) . For pyrolysis, plug-flow reactors under low-pressure conditions (40 mbar) are utilized to analyze decomposition pathways . Key analytical tools include gas chromatography (GC), mass spectrometry (MS), and synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) for isomer-resolved product identification .

Q. How do substituents like the chloroethylidene group influence cyclohexane’s conformational stability and reactivity?

- Methodological Answer : Substituents alter ring strain and steric interactions. Ab initio molecular orbital theory (e.g., MP2/cc-pVTZ calculations) can predict energy differences between chair, twist-boat, and boat conformers . For example, electron-withdrawing groups (e.g., -Cl) increase axial preference due to dipole-dipole interactions, impacting hydrogen abstraction rates during oxidation . Experimental validation involves NMR spectroscopy to quantify axial-equatorial equilibria and kinetic isotope effects to probe reaction pathways .

Q. What safety protocols are critical when handling halogenated cyclohexanes in laboratory settings?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of volatile compounds (e.g., chlorocyclohexane) .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile) and safety goggles .

- Static Control : Ground equipment to prevent ignition of flammable vapors .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can discrepancies between experimental and modeled ignition delay times in cyclohexane derivatives be resolved?

- Methodological Answer : Discrepancies arise from uncertainties in peroxy radical isomerization rates and low-temperature branching ratios . A systematic approach involves:

- Sensitivity Analysis : Identify rate constants with the highest impact using tools like CHEMKIN .

- Theoretical Calculations : Compute potential energy surfaces (e.g., CBS-QB3) for key reactions like cyclohexylperoxy radical (cy-C6H11OO) isomerization .

- Cross-Validation : Compare shock tube (high-T) and RCM (low-T) data to refine pressure-dependent kinetics .

Q. What advanced catalytic systems enhance the selective oxidation of this compound to value-added products?

- Methodological Answer : Nanostructured metal oxides (e.g., Co3O4, MnO2) and bimetallic catalysts (e.g., Au-Pd) improve selectivity via:

- Surface Oxygen Vacancies : Promote C-H activation while suppressing overoxidation. Characterize via XPS and TEM .

- Solvent Effects : Polar aprotic solvents (acetonitrile) stabilize transition states in electrophilic chlorination .

- Operando Spectroscopy : Monitor active sites using DRIFTS or XAFS during reaction conditions .

Q. How do statistical design-of-experiment (DoE) methods optimize reaction conditions for cyclohexane oxidation?

- Methodological Answer : Plackett-Burman designs screen critical variables (temperature, catalyst loading), followed by Box-Behnken RSM to maximize yield. Example workflow:

Q. What mechanistic insights can be gained from detecting transient intermediates in low-temperature oxidation?

- Methodological Answer : SVUV-PEPICO coupled with CRDS (Cavity Ring-Down Spectroscopy) detects elusive intermediates like cyclohexene ozonides and ketohydroperoxides . Key steps:

- Isomer-Specific Detection : Use tunable VUV photons to resolve isomeric contributions (e.g., cis vs. trans diastereomers) .

- Master Equation Modeling : Integrate experimental branching ratios into stochastic models to predict chain-branching thresholds .

Data Analysis and Modeling

Q. How are kinetic mechanisms for halogenated cyclohexanes validated against experimental data?

- Methodological Answer : Validation involves:

- Multi-Dataset Regression : Simultaneously fit ignition delay (RCM/shock tube), species profiles (JSR), and laminar flame speeds .

- Uncertainty Quantification : Apply Bayesian methods to assign confidence intervals to rate constants .

- Cross-Comparison : Benchmark against analogous systems (e.g., methylcyclohexane) to identify substituent-specific effects .

Q. What role do quantum mechanical calculations play in elucidating ring-opening pathways of chlorinated cyclohexanes?

- Methodological Answer : Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) calculates activation barriers for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。